molecular formula C21H38O2 B083862 Oleyl acrylate CAS No. 13533-18-1

Oleyl acrylate

Cat. No. B083862
CAS RN: 13533-18-1
M. Wt: 322.5 g/mol
InChI Key: ASAPXSLRMDUMFX-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oleyl acrylate is a type of acrylate monomer that is widely used in various research applications. It is a clear, colorless liquid that is soluble in organic solvents and has a mild odor. Oleyl acrylate is mainly used in the synthesis of polymers, coatings, and adhesives.

Scientific Research Applications

Oleyl acrylate has numerous scientific research applications, including:
1. Synthesis of Polymers: Oleyl acrylate is used in the synthesis of various polymers, including polyacrylates, polyurethanes, and polyesters. These polymers have applications in coatings, adhesives, and biomedical materials.
2. Coatings: Oleyl acrylate is used in the formulation of coatings for various surfaces, including metals, plastics, and textiles. These coatings provide excellent adhesion, durability, and resistance to weathering.
3. Adhesives: Oleyl acrylate is used in the formulation of pressure-sensitive adhesives. These adhesives have applications in the packaging, labeling, and medical industries.
4. Biomedical Materials: Oleyl acrylate is used in the synthesis of various biomedical materials, including hydrogels, drug delivery systems, and tissue engineering scaffolds.

Mechanism Of Action

Oleyl acrylate acts as a reactive monomer in polymerization reactions. It undergoes free radical polymerization when exposed to UV light or other sources of energy. In the presence of a suitable initiator, oleyl acrylate undergoes a chain reaction that leads to the formation of a polymer.

Biochemical And Physiological Effects

Oleyl acrylate has low toxicity and is not considered to be a significant health hazard. However, it can cause skin and eye irritation and should be handled with care. Oleyl acrylate is not known to have any significant biochemical or physiological effects.

Advantages And Limitations For Lab Experiments

The advantages of using oleyl acrylate in lab experiments include:
1. High Reactivity: Oleyl acrylate is a highly reactive monomer that can undergo polymerization reactions under mild conditions.
2. Versatility: Oleyl acrylate can be used in the synthesis of various polymers, coatings, and adhesives, making it a versatile monomer.
3. Low Toxicity: Oleyl acrylate has low toxicity and is not considered to be a significant health hazard.
The limitations of using oleyl acrylate in lab experiments include:
1. Sensitivity to Oxygen: Oleyl acrylate is sensitive to oxygen and can undergo premature polymerization if exposed to air.
2. Limited Solubility: Oleyl acrylate has limited solubility in water and may require the use of organic solvents.
3. High Cost: Oleyl acrylate is relatively expensive compared to other monomers.

Future Directions

There are several future directions for research on oleyl acrylate, including:
1. Development of New Polymers: Oleyl acrylate can be used in the synthesis of new polymers with unique properties and applications.
2. Biomedical Applications: Oleyl acrylate has potential applications in the development of new biomedical materials, including drug delivery systems and tissue engineering scaffolds.
3. Green Chemistry: Oleyl acrylate can be used in the development of more sustainable and environmentally friendly polymers and coatings.
4. Improved

Synthesis Methods

Oleyl acrylate can be synthesized through the esterification reaction between oleyl alcohol and acrylic acid. The reaction is typically carried out in the presence of a catalyst and under controlled conditions of temperature and pressure. The resulting product is then purified through distillation or other separation techniques.

properties

CAS RN

13533-18-1

Product Name

Oleyl acrylate

Molecular Formula

C21H38O2

Molecular Weight

322.5 g/mol

IUPAC Name

[(Z)-octadec-9-enyl] prop-2-enoate

InChI

InChI=1S/C21H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-21(22)4-2/h4,11-12H,2-3,5-10,13-20H2,1H3/b12-11-

InChI Key

ASAPXSLRMDUMFX-QXMHVHEDSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOC(=O)C=C

SMILES

CCCCCCCCC=CCCCCCCCCOC(=O)C=C

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOC(=O)C=C

Other CAS RN

13533-18-1

Origin of Product

United States

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